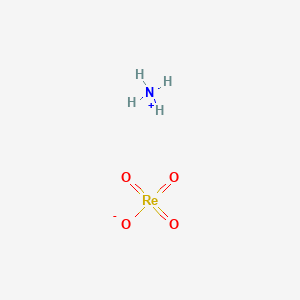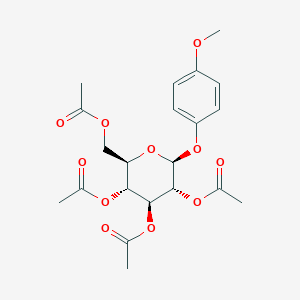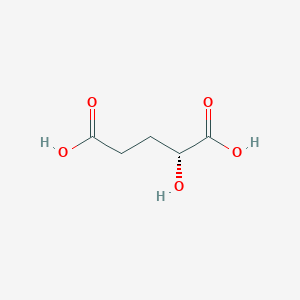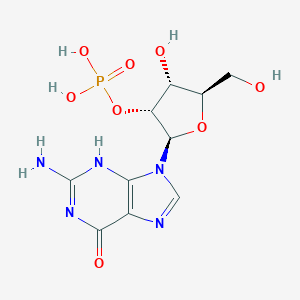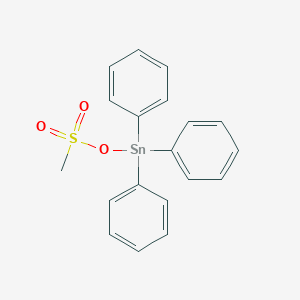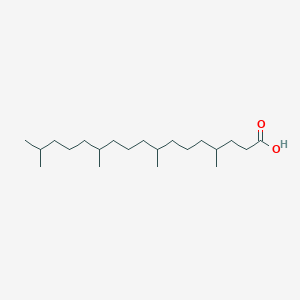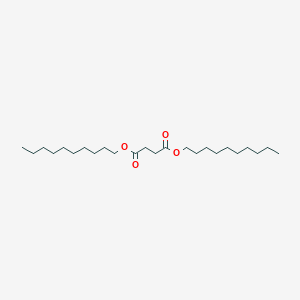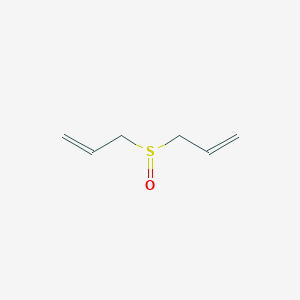
4-Mercapto-1-butanol
Overview
Description
Mechanism of Action
Target of Action
4-Mercapto-1-butanol is primarily used to form a hydrophilic sparse ionic monolayer to protect metal nanoparticles . The primary targets of this compound are therefore metal nanoparticles, such as Nano-Au and Nano-Ag .
Mode of Action
The compound interacts with these nanoparticles by forming a monolayer around them. This monolayer serves as a protective barrier, preventing the nanoparticles from aggregating and maintaining their stability .
Biochemical Pathways
This process ensures the nanoparticles remain dispersed and stable, which is crucial for their functionality in various applications .
Pharmacokinetics
Given its use in nanoparticle protection, its bioavailability is likely to be determined by the characteristics of the nanoparticles it is protecting .
Result of Action
The primary result of this compound’s action is the creation of Highly Concentrated Nano-Au and Nano-Ag “Inks” that can be sintered to near-bulk conductivity at 150 °C . This means that the compound enables the production of highly conductive materials, which have numerous applications in electronics and other fields .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the sintering process requires a temperature of 150 °C . Additionally, the presence of other chemicals could potentially interfere with the formation of the protective monolayer, thereby affecting the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
4-Mercapto-1-butanol is used to form a hydrophilic sparse ionic monolayer to protect metal nanoparticles . This property allows it to create highly concentrated Nano-Au and Nano-Ag “inks” that can be sintered to near-bulk conductivity at 150 °C
Cellular Effects
Its role in forming a hydrophilic sparse ionic monolayer to protect metal nanoparticles suggests that it may influence cellular processes related to metal ion homeostasis .
Molecular Mechanism
Its primary known function is to form a hydrophilic sparse ionic monolayer on metal nanoparticles
Dosage Effects in Animal Models
Currently, there is no available data on the effects of different dosages of this compound in animal models
Metabolic Pathways
It is known to be used in the synthesis of organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Mercapto-1-butanol can be synthesized from 1,4-butanediol through a series of reactions. The process involves a sulfonation reaction followed by a nucleophilic substitution reaction, yielding a total yield of 75% with a purity of 98% (GC) .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process typically involves the use of specialized equipment to ensure high yield and purity. The compound is then purified through distillation or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 4-Mercapto-1-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions include disulfides, alcohols, and substituted thiols, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Mercapto-1-butanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Hydroxy-1-mercaptobutane
- 4-Hydroxybutanethiol
- 4-Mercaptobutan-1-ol
- 4-Mercaptobutanol
Comparison: 4-Mercapto-1-butanol is unique due to its specific molecular structure, which allows it to form hydrophilic sparse ionic monolayers on metal nanoparticles. This property is not commonly found in its similar compounds, making it particularly valuable in the creation of highly concentrated Nano-Au and Nano-Ag "inks" .
Properties
IUPAC Name |
4-sulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OS/c5-3-1-2-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMTSWXTZREOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338310 | |
| Record name | 4-Mercapto-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14970-83-3 | |
| Record name | 4-Mercapto-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Mercapto-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



